4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide
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Overview
Description
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure containing nitrogen atoms, and a benzohydrazide moiety, which is known for its potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloro-4-phenylquinazoline with 4-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide has been studied for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to the disruption of cellular processes in cancer cells. The benzohydrazide moiety may enhance the compound’s ability to bind to these targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is unique due to its specific quinazoline core and benzohydrazide moiety, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological applications .
Properties
IUPAC Name |
4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-8-6-14(7-9-15)20(28)26-27-21-24-18-11-10-16(23)12-17(18)19(25-21)13-4-2-1-3-5-13/h1-12H,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQNCSXRZMKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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